molecular formula C15H17N3O5 B13994605 4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one CAS No. 82855-66-1

4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Cat. No.: B13994605
CAS No.: 82855-66-1
M. Wt: 319.31 g/mol
InChI Key: VZBLAHTVTVVEKE-UHFFFAOYSA-N
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Description

4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a chemical compound with the molecular formula C15H17N3O5 and a molecular weight of 319.313 g/mol . This compound is known for its unique structure, which includes an anilino group attached to a pyrimidinone ring, and a sugar moiety with multiple hydroxyl groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the reaction of 2,2’-dehydrouridine with aniline under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are carefully controlled to ensure consistency and quality. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The anilino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a catalyst or a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one can be compared with other similar compounds, such as:

    2,2’-Dehydrouridine: A precursor in the synthesis of the compound.

    Arabinofuranosyluracil: A similar compound with a different sugar moiety.

    Uridine: A nucleoside with a similar pyrimidinone ring but different substituents.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

82855-66-1

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

4-anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C15H17N3O5/c19-8-10-12(20)13(21)14(23-10)18-7-6-11(17-15(18)22)16-9-4-2-1-3-5-9/h1-7,10,12-14,19-21H,8H2,(H,16,17,22)

InChI Key

VZBLAHTVTVVEKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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